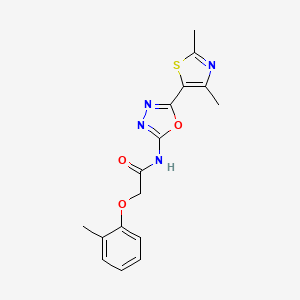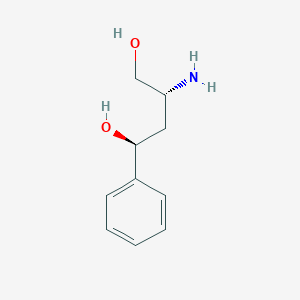![molecular formula C8H10N4 B14866035 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine CAS No. 944903-24-6](/img/structure/B14866035.png)
2-Imidazo[1,2-A]pyrimidin-6-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazo[1,2-A]pyrimidin-6-ylethanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with an ethanamine side chain, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of tandem reactions, where multiple steps occur in a single reaction vessel, enhancing efficiency and yield .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize waste and maximize yield. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted to ensure environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the imidazo[1,2-a]pyrimidine core and the ethanamine side chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are common, with reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Imidazo[1,2-A]pyrimidin-6-ylethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . Additionally, it can interact with cellular receptors to trigger specific signaling cascades .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities, including anti-inflammatory and anticancer properties.
Imidazo[1,2-a]quinoline: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyridines: Used in the treatment of insomnia and brain disorders.
Uniqueness: 2-Imidazo[1,2-A]pyrimidin-6-ylethanamine stands out due to its unique ethanamine side chain, which enhances its versatility and potential for chemical modifications. This makes it a valuable scaffold for drug development and other scientific applications .
Properties
CAS No. |
944903-24-6 |
|---|---|
Molecular Formula |
C8H10N4 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-6-ylethanamine |
InChI |
InChI=1S/C8H10N4/c9-2-1-7-5-11-8-10-3-4-12(8)6-7/h3-6H,1-2,9H2 |
InChI Key |
ZYJGHHKVBDPOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)



![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)


![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

